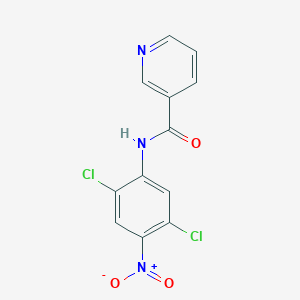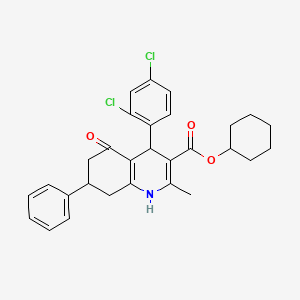![molecular formula C19H28N2O3S B5142989 N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its effects by binding to specific targets in the body, such as GABA receptors and carbonic anhydrase IX. By binding to these targets, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide can modulate their activity and influence various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide depend on the specific target it binds to. In the case of GABA receptors, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to enhance the activity of these receptors, leading to anxiolytic and anticonvulsant effects. In the case of carbonic anhydrase IX, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its versatility as a scaffold for the development of new compounds. By modifying the structure of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, researchers can create compounds with different pharmacological properties and applications. However, one of the limitations of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its relatively low potency compared to other compounds. This can make it challenging to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of new compounds based on the N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide scaffold with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in various diseases, such as anxiety disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide and its effects on various physiological processes.
合成法
The synthesis of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of cyclohexyl isocyanate with 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. In cancer research, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been identified as a potential inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. In drug discovery, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
特性
IUPAC Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-7-5-6-14-21(15)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-3-2-4-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYBKJPZVUCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
